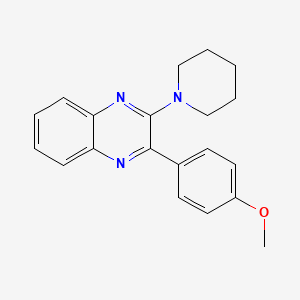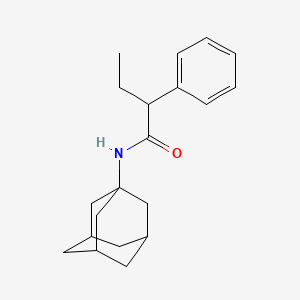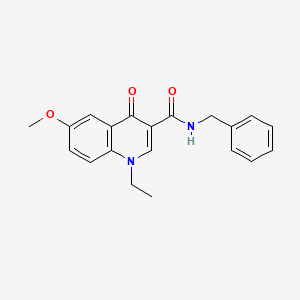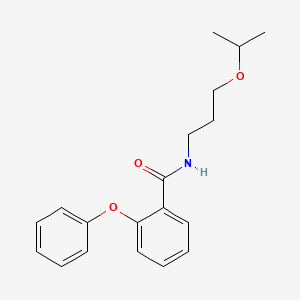
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea, also known as EFU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. EFU belongs to the class of urea-based compounds that exhibit diverse biological activities, such as antimicrobial, antifungal, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anticancer agent, particularly against breast cancer cells. This compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been investigated as an antimicrobial and antifungal agent, with significant activity against various bacterial and fungal strains. In agriculture, this compound has been studied as a herbicide and plant growth regulator, with potential applications in weed control and crop yield enhancement. In environmental science, this compound has been investigated as a pollutant degradation agent, with the ability to degrade various organic pollutants in soil and water.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. This compound also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This results in DNA damage and cell death, particularly in cancer cells.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, depending on the concentration and exposure time. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to cell death. This compound also inhibits the migration and invasion of cancer cells, which are essential for metastasis. In bacteria and fungi, this compound disrupts the cell membrane and inhibits the synthesis of essential biomolecules, leading to cell death. In plants, this compound inhibits the growth and development of weeds and enhances the growth and yield of crops.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its easy synthesis, high purity, and diverse biological activities. This compound can be used in various assays, such as cell viability, apoptosis, and migration assays. However, this compound also has limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and toxicity. This compound also requires further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has several future directions for scientific research, including its potential applications in cancer therapy, agriculture, and environmental science. Further studies are needed to determine the optimal dosage and administration route of this compound for cancer treatment. This compound can also be modified to enhance its solubility and bioavailability for better efficacy. In agriculture, this compound can be used in combination with other herbicides and pesticides to enhance their activity and reduce environmental pollution. In environmental science, this compound can be used in bioremediation strategies to degrade various organic pollutants in soil and water. Overall, this compound has significant potential for various scientific applications, and further studies are needed to fully explore its biological activities and potential benefits.
Synthesemethoden
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can be synthesized through a simple and efficient method using the reaction between 2-fluoroaniline and 2-ethoxyphenylisocyanate in the presence of a base catalyst. The reaction yields a white crystalline solid that can be purified using recrystallization or column chromatography techniques. The purity and identity of this compound can be confirmed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-14-10-6-5-9-13(14)18-15(19)17-12-8-4-3-7-11(12)16/h3-10H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORNWRVCPLDQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)


![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)

![(3S*)-4-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,3-dimethyl-2-piperazinone](/img/structure/B4896513.png)

![N-(4-fluorobenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4896530.png)
![9-(2-furyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4896531.png)
![3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4896538.png)
![[5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)

![N-cyclopentyl-3-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B4896564.png)